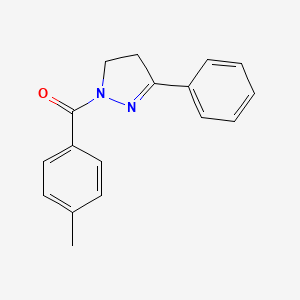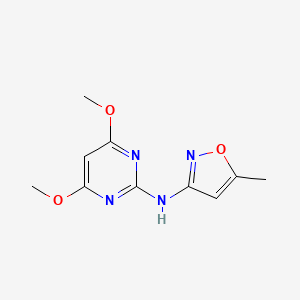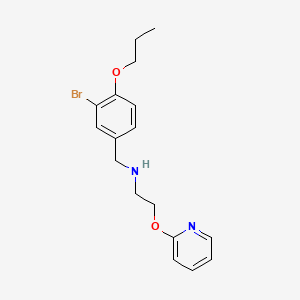![molecular formula C11H8N3O2- B13374055 3-hydroxy-4-[(E)-pyridin-2-yldiazenyl]phenolate](/img/structure/B13374055.png)
3-hydroxy-4-[(E)-pyridin-2-yldiazenyl]phenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-4-[(E)-pyridin-2-yldiazenyl]phenolate is a compound that belongs to the class of phenolates and pyridines It is characterized by the presence of a hydroxyl group, a phenolate ion, and a pyridine ring connected via a diazenyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-[(E)-pyridin-2-yldiazenyl]phenolate typically involves the diazotization of 2-aminopyridine followed by coupling with 3-hydroxyphenol. The reaction conditions often include the use of acidic media to facilitate the diazotization process and a basic medium to promote the coupling reaction. The general steps are as follows:
Diazotization: 2-aminopyridine is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 3-hydroxyphenol in an alkaline medium, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
3-hydroxy-4-[(E)-pyridin-2-yldiazenyl]phenolate can undergo various chemical reactions, including:
Oxidation: The phenolate ion can be oxidized to form quinones.
Reduction: The diazenyl linkage can be reduced to form the corresponding amine.
Substitution: Electrophilic aromatic substitution can occur on the phenol ring, particularly at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and reduced diazenyl derivatives.
Substitution: Halogenated or nitrated phenolates.
Applications De Recherche Scientifique
3-hydroxy-4-[(E)-pyridin-2-yldiazenyl]phenolate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly those with antimicrobial or anticancer properties.
Materials Science: The compound can be used in the development of coordination polymers and metal-organic frameworks (MOFs) due to its ability to chelate metal ions.
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which can be studied for their catalytic and electronic properties.
Mécanisme D'action
The mechanism of action of 3-hydroxy-4-[(E)-pyridin-2-yldiazenyl]phenolate involves its ability to chelate metal ions through the hydroxyl and phenolate groups. This chelation can disrupt metal-dependent biological processes in microorganisms, leading to antimicrobial effects. Additionally, the diazenyl linkage can participate in redox reactions, contributing to the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-hydroxy-4-pyranones: These compounds share the hydroxyl and carbonyl functionalities and are known for their metal-chelating properties.
3-hydroxy-4-pyridinones: Similar to 3-hydroxy-4-[(E)-pyridin-2-yldiazenyl]phenolate, these compounds are used in medicinal chemistry and coordination chemistry.
Uniqueness
This compound is unique due to the presence of the diazenyl linkage, which imparts distinct redox properties and the ability to form stable metal complexes. This makes it particularly useful in applications requiring robust metal chelation and redox activity .
Propriétés
Formule moléculaire |
C11H8N3O2- |
|---|---|
Poids moléculaire |
214.20 g/mol |
Nom IUPAC |
5-hydroxy-2-(pyridin-2-yldiazenyl)phenolate |
InChI |
InChI=1S/C11H9N3O2/c15-8-4-5-9(10(16)7-8)13-14-11-3-1-2-6-12-11/h1-7,15-16H/p-1 |
Clé InChI |
RJNYNDHYSJRRDW-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=NC(=C1)N=NC2=C(C=C(C=C2)O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(5-Nitro-2-furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373975.png)
![1-{[4-(Allylamino)-2-quinazolinyl]sulfanyl}acetone](/img/structure/B13373985.png)

![methyl 6-benzyl-2-[2-(2-ethyl-6-methylphenyl)carbohydrazonoyl]-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B13373993.png)

![N-[2-(hydroxymethyl)phenyl]-2-(6-methoxy-2-naphthyl)propanamide](/img/structure/B13374005.png)


![2-[2-(2-Furyl)vinyl]-4-phenyl-3-quinolinecarboxylic acid](/img/structure/B13374024.png)
![6-Cyclohexyl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374028.png)
![6-benzyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene](/img/structure/B13374032.png)
![N-({[5-(2-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-N'-phenylurea](/img/structure/B13374043.png)
![3-(1-Azepanylmethyl)-6-[2-(4-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374044.png)
![Ethyl 3-{[(4-bromo-2-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B13374062.png)
